molecular formula C17H14N2O6S2 B2427358 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide CAS No. 896372-90-0

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide

Cat. No.: B2427358
CAS No.: 896372-90-0
M. Wt: 406.43
InChI Key: JOCOQGSRHRWZDN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, sulfonyl, and nitrobenzamide

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S2/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCOQGSRHRWZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their sulfonylation and subsequent coupling with 4-nitrobenzamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzamide moiety can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzamide: Contains a methyl group instead of a nitro group.

    N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-chlorobenzamide: Features a chlorine atom instead of a nitro group.

Uniqueness

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in various redox reactions and influence the compound’s interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide is a synthetic compound characterized by a complex structure that includes a furan ring, thiophene sulfonyl group, and a nitrobenzamide moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C22H21N3O5S2C_{22}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of 471.55 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC22H21N3O5S2
Molecular Weight471.55 g/mol
LogP2.0845
Polar Surface Area98.146 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the furan and thiophene groups followed by their coupling with the nitrobenzamide moiety. This complexity in synthesis is indicative of the compound's unique structure and potential reactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit bacterial growth effectively. Preliminary studies on this compound suggest it may possess similar antimicrobial effects against various pathogens.

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating that compounds featuring nitrobenzamide groups can induce apoptosis in cancer cells. A study focusing on structurally related compounds found that they inhibit cell proliferation and promote cell death in human cancer cell lines, suggesting that this compound may also exhibit these properties.

Anti-inflammatory Activity

In vitro assays have indicated that compounds containing thiophene and furan moieties can reduce pro-inflammatory cytokine production. This suggests that this compound may be effective in modulating inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several furan and thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Screening : In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds analogous to this compound showed IC50 values below 20 µM, indicating potent anticancer activity.
  • Inflammation Model : In a murine model of inflammation, administration of related compounds resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, highlighting their potential as anti-inflammatory agents.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield RangeReference
SulfonationThiophene-2-sulfonyl chloride, DCM, 0°C60–75%
Amide CouplingEDCI, DMAP, DMF, RT70–85%
PurificationColumn chromatography (hexane:EtOAc = 3:1)>95% purity

Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign signals for furan (δ 6.2–7.4 ppm), thiophene-sulfonyl (δ 7.5–8.1 ppm), and benzamide protons (δ 8.0–8.3 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 435.05) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

Advanced Tip: For conformational analysis, compare solid-state (X-ray crystallography) and solution (NMR) data to detect polymorphism .

How can researchers resolve contradictions in reported biological activities of similar sulfonyl-containing benzamide derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or structural variations. To address this:

Standardized Assays: Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols) .

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., nitro vs. methoxy groups) and compare bioactivity .

Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., thiophene-sulfonyl groups enhance antibacterial activity) .

Example: A 2024 study found that replacing the 4-nitro group with methoxy reduced antibacterial efficacy by 40%, highlighting the nitro group’s role .

What computational methods are employed to predict the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding modes to enzymes (e.g., bacterial dihydrofolate reductase) using PDB structures .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Case Study: Docking simulations revealed hydrogen bonding between the sulfonyl group and Arg52 residue in E. coli DHFR, corroborating experimental IC₅₀ values .

How do variations in substituents (e.g., nitro vs. methoxy groups) on the benzamide core influence the compound's electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (NO₂): Increase electrophilicity of the benzamide carbonyl, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (OCH₃): Reduce oxidation potential but improve solubility in polar solvents .

Q. Table 2: Substituent Effects on Reactivity

SubstituentHammett σ ValueSolubility (mg/mL)Reactivity with Amines
NO₂+0.781.2High
OCH₃-0.274.8Moderate

Reference: Comparative DFT studies show nitro groups lower the LUMO energy by 1.2 eV, facilitating electron transfer .

What strategies are recommended for analyzing reaction intermediates during synthesis?

Methodological Answer:

  • TLC Monitoring: Use silica plates with UV visualization to track intermediate formation (e.g., Rf = 0.3 for sulfonated intermediate) .
  • In-Situ IR Spectroscopy: Detect transient species (e.g., acyl intermediates) in flow reactors .
  • LC-MS: Identify byproducts (e.g., over-sulfonated derivatives) with m/z >500 .

Advanced Tip: Quench aliquots at timed intervals and analyze via NMR to map reaction pathways .

How should researchers interpret conflicting crystallographic data regarding the compound's conformation in solid-state vs. solution?

Methodological Answer:

  • X-ray Crystallography (SHELXL): Resolve solid-state conformation (e.g., planar benzamide core) .
  • Solution NMR (NOESY): Detect flexible regions (e.g., rotation around the ethyl linker) .

Resolution: Discrepancies often arise from crystal packing forces. Compare multiple crystal forms (polymorphs) and perform variable-temperature NMR to assess dynamic behavior .

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